2-Acetyl-3-fluorobenzaldehyde
Description
Significance of Fluorinated Aromatic Aldehydes and Ketones in Contemporary Chemical Research
The introduction of fluorine into aromatic aldehydes and ketones profoundly influences their chemical and biological properties, making them indispensable in various scientific fields. In medicinal chemistry, fluorination is a widely used strategy to optimize drug candidates. researchgate.net The presence of a fluorine atom can enhance a molecule's binding affinity to target receptors, improve its permeability across biological membranes, and block metabolic pathways that would otherwise deactivate the drug, thereby increasing its bioavailability and therapeutic efficacy. nih.govmdpi.com Fluorinated aromatic aldehydes, for instance, are precursors to a range of bioactive heterocyclic compounds. wikipedia.org
In materials science, the unique electronic properties of the carbon-fluorine bond are harnessed to create advanced materials. numberanalytics.comnumberanalytics.com Fluorinated aromatic compounds are used in the synthesis of high-performance polymers, such as fluoropolymers, which exhibit exceptional thermal stability and chemical resistance. numberanalytics.comman.ac.uk Furthermore, these compounds are integral to the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices, where the fluorine atoms help tune the material's electronic energy levels (HOMO/LUMO), enhancing charge transport and device stability. rsc.org The strong electronegativity of fluorine can also induce specific intermolecular interactions, such as C–H⋯F hydrogen bonds, which can direct the supramolecular organization of materials in the solid state. rsc.org
Strategic Position of 2-Acetyl-3-fluorobenzaldehyde (B6173804) as a Versatile Synthetic Intermediate
This compound is a trifunctional molecule, possessing an aldehyde group, an acetyl (ketone) group, and a fluorine atom on a benzene (B151609) ring. This unique combination of reactive sites makes it a strategically valuable building block for organic synthesis, allowing for the stepwise and regioselective construction of complex molecular architectures. fluorochem.co.uk Polysubstituted aromatic compounds are foundational to the creation of pharmaceuticals, functional materials, and biologically active molecules. researchgate.net
The aldehyde and ketone functionalities serve as handles for a multitude of classic and contemporary chemical transformations. The aldehyde group is particularly reactive and can participate in:
Condensation reactions to form Schiff bases, which are intermediates for synthesizing various heterocyclic compounds with potential antimicrobial activities. wikipedia.orgmdpi.com
Wittig-type olefination reactions to create carbon-carbon double bonds. acs.org
Oxidation to a carboxylic acid or reduction to an alcohol, providing pathways to different classes of compounds.
Simultaneously, the acetyl group offers complementary reactivity:
It can undergo alpha-halogenation or serve as a nucleophile in aldol-type reactions .
It can be converted into other functional groups, providing another layer of synthetic versatility.
The fluorine atom, while generally stable, activates the aromatic ring for certain transformations and can be a key feature in the final target molecule, imparting the beneficial properties discussed previously. The presence of three distinct functional groups allows chemists to design synthetic routes where each site can be addressed selectively, making this compound a potentially powerful tool for combinatorial chemistry and the synthesis of complex, polyfunctional aromatic systems. researchgate.netmdpi.com
Overview of Current Research Trajectories and Identified Knowledge Gaps concerning this compound
Despite the clear synthetic potential derived from its structure, a review of current chemical literature reveals that this compound is not a widely studied compound. While extensive research exists on the synthesis and application of simpler fluorinated aromatics like 2-fluorobenzaldehyde (B47322) or 3-fluorobenzaldehyde (B1666160), specific studies detailing the reactivity and synthetic applications of this compound are notably scarce. wikipedia.orgnih.gov
This scarcity represents a significant knowledge gap in the field of organofluorine chemistry. The primary research challenges and opportunities include:
Development of Synthetic Routes: There is a need for efficient and scalable methods to produce this compound. While general methods for synthesizing polyfunctional aromatics exist, optimized protocols specific to this substitution pattern are not well-documented in peer-reviewed literature. researchgate.netgoogle.com
Exploration of Reactivity: A systematic investigation into the selective reactivity of the aldehyde versus the ketone functional group in the presence of the ortho-fluorine substituent is required. Understanding the electronic and steric interplay between these groups is crucial for predicting and controlling reaction outcomes.
Application in Target-Oriented Synthesis: The potential of this compound as a key building block for novel pharmaceuticals, agrochemicals, or materials has yet to be realized. Future research should focus on utilizing this intermediate in the synthesis of new chemical entities and evaluating their properties.
Chemical Compound Data
This compound
| Identifier | Value |
|---|---|
| CAS Number | 2382975-59-7 1pchem.com |
| Molecular Formula | C₉H₇FO₂ 1pchem.com |
| Molecular Weight | 166.15 g/mol 1pchem.com |
| MDL Number | MFCD33550944 1pchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7FO2 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-acetyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)9-7(5-11)3-2-4-8(9)10/h2-5H,1H3 |
InChI Key |
QCMWDBGMAKUCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetyl 3 Fluorobenzaldehyde
De Novo Synthetic Routes to 2-Acetyl-3-fluorobenzaldehyde (B6173804)
These strategies involve the formation of the core aromatic structure with the desired substitution pattern.
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. For the synthesis of this compound, a plausible DoM strategy would involve a precursor where a suitable DMG directs lithiation to the position that will ultimately bear the acetyl group.
However, the direct application of DoM to a 3-fluorobenzaldehyde (B1666160) precursor is challenging. The aldehyde functionality is highly susceptible to nucleophilic attack by the organolithium reagents required for the metalation step. Therefore, protection of the aldehyde group, for instance as an acetal, is a necessary prerequisite for a successful DoM approach. Following the protection, a directed metalation can be carried out, followed by quenching with an acetylating agent such as acetyl chloride or N,N-dimethylacetamide. The final step would then be the deprotection of the aldehyde group to yield the desired product. The fluorine atom itself can act as a weak directing group, but more potent DMGs are generally required for efficient and selective ortho-lithiation.
An alternative and often more practical approach involves the use of a halogenated precursor, such as 2-bromo-3-fluorobenzaldehyde (B1292724). This intermediate can be synthesized, for example, by the oxidation of (3-bromo-2-fluorophenyl)methanol (B151456) with manganese dioxide. The bromo substituent then serves as a handle for the introduction of the acetyl group.
One common method for this transformation is a halogen-metal exchange reaction followed by quenching with an acetylating agent. For instance, treatment of 2-bromo-3-fluorobenzaldehyde (with the aldehyde group protected) with an organolithium reagent like n-butyllithium at low temperatures would generate an aryllithium species. This intermediate can then react with a suitable acetyl source to install the desired acetyl group. Subsequent deprotection would afford this compound.
Another pathway starting from a nitrile precursor, such as 2-fluoro-3-cyanobenzonitrile, could also be envisioned. The cyano groups could be selectively manipulated. For example, one cyano group could be hydrolyzed to a carboxylic acid and then converted to an acetyl group, while the other is reduced to the aldehyde. However, achieving such selectivity can be synthetically demanding.
A documented synthesis of 2-bromo-3-fluorobenzaldehyde involves the oxidation of (3-bromo-2-fluorophenyl)methanol using manganese dioxide in dichloromethane (B109758) at 45°C, affording the product in 83% yield. nih.gov
| Precursor | Reagent | Conditions | Product | Yield |
| (3-bromo-2-fluorophenyl)methanol | Manganese dioxide | Dichloromethane, 45°C | 2-bromo-3-fluorobenzaldehyde | 83% |
Palladium-catalyzed cross-coupling reactions offer a versatile and powerful tool for the formation of carbon-carbon bonds, and thus for the introduction of the acetyl group. Starting from a dihalogenated precursor like 1-bromo-2-fluoro-3-iodobenzene, selective coupling reactions can be employed. For instance, a Stille coupling or a Suzuki-Miyaura coupling could be used to introduce an acetyl group or a precursor that can be readily converted to an acetyl group.
A more direct approach would be a palladium-catalyzed acylation of a suitable precursor. For example, 2-bromo-3-fluorobenzaldehyde could potentially undergo a palladium-catalyzed coupling with an organostannane reagent like acetyltributyltin (Stille coupling) or with a boronic acid derivative in a Suzuki-Miyaura type reaction. The development of specific catalysts and ligands is crucial for the success of such transformations, especially to avoid side reactions involving the aldehyde functionality.
The synthesis of this compound can also be achieved through a multi-step sequence starting from more readily available fluorinated aromatic compounds, such as 3-fluorotoluene (B1676563) or 3-fluorobenzoic acid.
For example, starting from 3-fluorotoluene, a Friedel-Crafts acylation could be attempted to introduce the acetyl group. However, Friedel-Crafts reactions on fluorinated aromatics can be challenging due to the deactivating nature of the fluorine atom, and regioselectivity can be an issue. A more controlled approach might involve the bromination of 3-fluorotoluene, followed by separation of the desired isomer and subsequent functional group manipulations to introduce the aldehyde and acetyl groups.
Starting from 3-fluorobenzoic acid, the carboxyl group could be used to direct ortho-lithiation. After protection of the carboxylic acid, a DoM reaction could be performed to introduce an acetyl group or a precursor at the 2-position. Subsequent transformation of the protected carboxylic acid into the aldehyde would then complete the synthesis. This multi-step approach allows for greater control over the regiochemistry of the final product.
Methodological Advancements in this compound Synthesis
Research in organic synthesis continuously seeks to develop more efficient, selective, and environmentally benign methods. These advancements can be applied to the synthesis of complex molecules like this compound.
Recent advancements in catalysis have led to the development of highly efficient and selective reaction conditions that could be applicable to the synthesis of this compound. For instance, new generations of palladium catalysts with specialized phosphine (B1218219) ligands have shown remarkable activity and selectivity in cross-coupling reactions, even with challenging substrates. These advanced catalytic systems could enable a more direct and higher-yielding synthesis from halogenated precursors.
Furthermore, the development of novel directing groups for DoM that are more compatible with sensitive functionalities like aldehydes could simplify the synthetic route by potentially eliminating the need for protection-deprotection steps. Research into milder and more selective acetylating agents for use in these reactions is also an active area of investigation. The application of these modern synthetic methods holds the promise of making the synthesis of this compound more practical and efficient.
Exploration of Green Chemistry Principles in Synthetic Sequences
A hypothetical, yet chemically sound, multistep synthesis of this compound could originate from more common starting materials. One potential pathway could involve the Friedel-Crafts acylation of a suitable fluorinated benzene (B151609) derivative, followed by the introduction of the aldehyde group. Another approach might involve the modification of a pre-existing substituted benzene ring.
For instance, a plausible route could start from 1-bromo-2-fluorobenzene. This starting material could undergo a Grignard reaction followed by acetylation to introduce the acetyl group. Subsequently, the formylation of the resulting acetophenone (B1666503) derivative would yield the target compound. Each of these steps can be scrutinized and optimized from a green chemistry perspective.
Key Green Chemistry Considerations in a Proposed Synthesis:
Atom Economy: The efficiency of a reaction in converting reactants to the desired product is paramount. In a potential Friedel-Crafts acylation, the choice of acylating agent and catalyst can significantly impact atom economy. The use of stoichiometric amounts of Lewis acids like aluminum chloride generates considerable waste. Catalytic alternatives are therefore highly desirable.
Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. The exploration of greener solvents such as water, supercritical fluids, or bio-based solvents would be a key aspect of a green synthesis. For instance, conducting reactions in aqueous media where possible can significantly reduce the environmental footprint.
Use of Renewable Feedstocks: While the synthesis of a specific fluorinated aromatic compound from renewable feedstocks is challenging, it is a long-term goal of green chemistry. The core aromatic structure is typically derived from petrochemical sources.
Reduction of Derivatives: Protecting group chemistry often leads to additional synthetic steps and waste generation. Designing a synthetic route that avoids the use of protecting groups is a key tenet of green chemistry.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of waste reduction. For the proposed synthesis of this compound, the use of solid acid catalysts for acylation or catalytic oxidation methods for the introduction of the aldehyde function would be a significant green improvement over traditional methods.
Hypothetical Greener Synthesis Pathway:
A potential greener synthesis could involve the direct C-H activation and functionalization of a simpler starting material. For example, the direct acylation and formylation of 2-fluoroacetophenone (B1329501) would be a highly atom-economical approach, though achieving the desired regioselectivity would be a significant challenge.
The following table outlines a comparison of a hypothetical traditional versus a greener approach for a key transformation in the synthesis of this compound, such as the introduction of the acetyl group onto a fluorinated aromatic ring.
Table 1: Comparison of Traditional vs. Green Acylation Methods
| Feature | Traditional Friedel-Crafts Acylation | Greener Catalytic Acylation |
|---|---|---|
| Catalyst | Stoichiometric AlCl₃ | Catalytic solid acid (e.g., Zeolite) |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Greener solvent (e.g., Toluene) or solvent-free |
| Waste | Large amounts of acidic aqueous waste | Minimal waste, catalyst can be recycled |
| Energy | Often requires heating | Can proceed at lower temperatures |
| Safety | Corrosive and moisture-sensitive reagents | More stable and less hazardous catalysts |
Reactivity and Mechanistic Investigations of 2 Acetyl 3 Fluorobenzaldehyde
Electrophilic and Nucleophilic Character of the Aldehyde Moiety
The aldehyde functional group in 2-Acetyl-3-fluorobenzaldehyde (B6173804) is a primary site of reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. researchgate.netncert.nic.in Conversely, the methyl protons of the acetyl group are acidic and can be removed by a base to form a nucleophilic enolate. ncert.nic.in This dual reactivity allows the molecule to participate in a variety of condensation and addition reactions. Generally, aldehydes are more reactive towards nucleophiles than ketones for both steric and electronic reasons. libretexts.orglibretexts.org The single hydrogen atom attached to the aldehyde's carbonyl carbon presents less steric hindrance than the two carbon substituents (a methyl group and the aromatic ring) on the ketone's carbonyl carbon. ncert.nic.in
Aldol (B89426) condensations are fundamental carbon-carbon bond-forming reactions that involve the reaction of an enolate ion with a carbonyl compound. ncert.nic.in this compound possesses both the required functionalities for these reactions: an enolizable ketone (the acetyl group) and an aldehyde group, which is a highly reactive electrophile.
This bifunctional nature allows for several potential aldol pathways:
Self-Condensation: One molecule can form an enolate at the acetyl group's α-carbon, which can then attack the aldehyde group of a second molecule.
Intramolecular Aldol Condensation: Although less likely due to the formation of a strained four-membered ring, the enolate of the acetyl group could theoretically attack its own aldehyde carbon.
Crossed Aldol (Claisen-Schmidt) Condensation: The most synthetically useful pathway involves reacting this compound with a different carbonyl compound. wikipedia.org In a Claisen-Schmidt condensation, an aromatic aldehyde (which cannot self-condense via enolate formation at the aldehyde position) reacts with an enolizable ketone in the presence of a base. wikipedia.orggordon.edu
In a typical Claisen-Schmidt reaction involving this compound, it would serve as the electrophilic aldehyde component, reacting with the enolate of another ketone, such as acetophenone (B1666503). The reaction proceeds via nucleophilic attack of the ketone's enolate on the aldehyde's carbonyl carbon, followed by dehydration to yield an α,β-unsaturated ketone, commonly known as a chalcone. nih.gov The rate-determining step in such reactions is often the initial nucleophilic addition to the aldehyde. acs.org
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile Precursor) | Base Catalyst | Expected Product Type |
|---|---|---|---|
| This compound | Acetophenone | NaOH or KOH | Chalcone (α,β-unsaturated ketone) |
| This compound | Acetone | NaOH or KOH | Benzylideneacetone derivative |
| Benzaldehyde (B42025) | This compound | NaOH or KOH | Chalcone (α,β-unsaturated ketone) |
The Knoevenagel condensation is a modification of the aldol reaction where an aldehyde or ketone reacts with a compound possessing an "active" methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgorganic-chemistry.org Active methylene compounds have two electron-withdrawing groups flanking a CH₂ group, making its protons particularly acidic (e.g., malonic acid, diethyl malonate, malononitrile). wikipedia.org
The aldehyde group of this compound is expected to readily undergo Knoevenagel condensation. The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable, conjugated product. wikipedia.org Research on related fluorinated benzaldehydes shows successful Knoevenagel condensation with various active methylene compounds. mdpi.comresearchgate.net For instance, reactions with malonic acid under Doebner modification conditions (using pyridine as both catalyst and solvent) typically lead to the corresponding cinnamic acid derivative after decarboxylation. semanticscholar.org
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Expected Product |
|---|---|---|---|
| This compound | Malononitrile | Piperidine | (2-Acetyl-3-fluorobenzylidene)malononitrile |
| This compound | Diethyl malonate | Piperidine, Toluene (reflux) | Diethyl 2-(2-acetyl-3-fluorobenzylidene)malonate |
| This compound | Malonic acid | Pyridine, heat (Doebner modification) | (E)-3-(2-Acetyl-3-fluorophenyl)acrylic acid |
The carbonyl carbon of the aldehyde is a key electrophilic center, readily undergoing nucleophilic addition. ncert.nic.inlibretexts.org A wide range of nucleophiles can add to this group, leading to a tetrahedral intermediate which is then typically protonated to form an alcohol. libretexts.org
Key examples of expected addition reactions include:
Formation of Cyanohydrins: In the presence of a cyanide source (e.g., HCN with a base catalyst), a cyanide ion can attack the aldehyde's carbonyl carbon to form a 2-hydroxy-2-(2-acetyl-3-fluorophenyl)acetonitrile. ncert.nic.in
Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgBr) would add to the aldehyde to form a secondary alcohol, and to the ketone to form a tertiary alcohol. The aldehyde is significantly more reactive than the ketone, allowing for selective addition to the aldehyde group under controlled conditions. libretexts.org
Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal. This reaction is often used as a protecting group strategy in multi-step syntheses. libretexts.org
The reactivity of the aldehyde's carbonyl group is enhanced by the electron-withdrawing nature of the adjacent acetyl group and the meta-fluoro substituent, which increase the partial positive charge on the carbonyl carbon. quora.com However, aromatic aldehydes are generally less reactive than aliphatic aldehydes because the benzene (B151609) ring can donate electron density through resonance, slightly reducing the electrophilicity of the carbonyl carbon. libretexts.orgquora.com
The ortho disposition of the aldehyde and acetyl groups on the benzene ring provides a framework for various cyclization reactions, leading to the formation of heterocyclic systems. These reactions are of significant interest in medicinal chemistry.
A prominent example is the Friedländer annulation , which is a classic method for synthesizing quinolines. researchgate.netnih.gov The standard Friedländer synthesis involves the reaction of a 2-amino benzaldehyde or 2-amino ketone with a compound containing an enolizable carbonyl group. While this compound lacks the critical amino group, it can be a precursor. For instance, reduction of the nitro group of a hypothetical 2-acetyl-3-fluoro-6-nitrobenzaldehyde precursor would yield a 6-amino derivative, which could then undergo intramolecular cyclization or intermolecular reaction with a ketone to form a substituted quinoline (B57606). researchgate.netnih.govorganic-chemistry.org
Alternatively, this compound can react with other reagents to form different heterocycles. For example, reaction with hydrazine (B178648) (N₂H₄) could lead to the formation of a pyridazine (B1198779) derivative through condensation with both carbonyl groups.
Role of the Fluoro Substituent in Directing Reactivity and Regioselectivity
The fluorine atom at the C3 position exerts a significant electronic influence on the reactivity of the entire molecule. Its effects are primarily inductive, with a smaller resonance contribution.
Fluorine is a highly electronegative atom and therefore exhibits a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution. The aldehyde and acetyl groups are also deactivating groups, directing incoming electrophiles primarily to the meta positions relative to themselves. numberanalytics.com
The combined deactivating effects of the fluoro, acetyl, and formyl groups make electrophilic substitution on the aromatic ring of this compound challenging. The fluorine atom is located meta to the aldehyde group and ortho to the acetyl group. Its primary role is to increase the electrophilicity of the carbonyl carbons. The inductive pull of fluorine makes the adjacent ring carbons more positive, which in turn enhances the partial positive charge on the carbonyl carbons of both the aldehyde and acetyl groups, making them more susceptible to nucleophilic attack. quora.com While fluorine itself is an ortho, para-director due to resonance, the powerful deactivating and meta-directing nature of the two carbonyl groups would dominate any potential electrophilic substitution reactions.
Influence on Nucleophilic Aromatic Substitution (SNAr) Potential
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. researchgate.netyoutube.com In this compound, the aldehyde (-CHO) and acetyl (-COCH₃) groups, both being meta-directing and electron-withdrawing, play a crucial role in activating the aromatic ring towards nucleophilic attack.
The potential for SNAr on this compound is dictated by the positions activated by the electron-withdrawing substituents. The aldehyde and acetyl groups, being in a 1,2-relationship, will strongly activate the positions ortho and para to them. Specifically:
The aldehyde group at C1 activates the C2 and C6 positions.
The acetyl group at C2 activates the C1 and C3 positions.
The fluorine atom at C3, being an ortho, para-director for electrophilic substitution, is deactivating for nucleophilic attack at its own position but can influence the reactivity of adjacent positions.
The combined effect of the aldehyde and acetyl groups leads to a significant increase in the electrophilicity of the aromatic ring, making it susceptible to attack by strong nucleophiles. The most likely positions for nucleophilic attack are those that are ortho or para to both electron-withdrawing groups, leading to a stabilized Meisenheimer intermediate. nih.gov However, the substitution pattern of this compound does not allow for such dual activation. The most activated positions would be C4 and C6, which are para and ortho, respectively, to the aldehyde group, and meta to the acetyl group. The fluorine atom at C3 could potentially be a leaving group in an SNAr reaction, although this would be less favorable than substitution at a position activated by both carbonyl groups.
The reaction would likely proceed through an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. youtube.com The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate. bldpharm.com
Fluorine-Directed Functionalizations
The fluorine atom in this compound can significantly influence the regioselectivity of certain reactions, a phenomenon known as fluorine-directed functionalization. This can occur through various mechanisms, including:
Directed ortho-metalation (DoM): The fluorine atom, along with the adjacent carbonyl groups, can direct the deprotonation of an adjacent aromatic C-H bond by a strong base, leading to a lithiated or otherwise metalated species. This intermediate can then be trapped by various electrophiles, allowing for functionalization at the C4 position.
Hydrogen Bonding Interactions: The fluorine atom can engage in intramolecular hydrogen bonding with adjacent groups or with reagents, thereby influencing the conformation and reactivity of the molecule. For instance, in a study on 2-fluorobenzaldehyde (B47322), intramolecular hydrogen bonding was found to play a role in its high reactivity at an enzyme active site. nih.gov A similar interaction could be envisioned between the fluorine and the aldehyde or acetyl group in this compound, potentially affecting their reactivity.
Reactivity of the Acetyl Group in this compound
The acetyl group in this compound is a versatile functional handle that can participate in a variety of chemical transformations.
Condensation Reactions Involving the Alpha-Carbon
The alpha-protons of the acetyl group are acidic and can be removed by a base to generate an enolate. This enolate can then act as a nucleophile in various condensation reactions. A notable example is the aldol reaction, where the enolate adds to an aldehyde. In a related system, the deacetylative aldol reaction of N-methyl-3-acetyl-3-fluoro-2-oxindole with benzaldehyde has been studied, demonstrating the feasibility of such transformations in the presence of a fluorine atom. ua.es This suggests that this compound could undergo similar base-catalyzed self-condensation or cross-condensation with other aldehydes.
The general scheme for a base-catalyzed aldol condensation involving this compound would be:
Deprotonation of the alpha-carbon of the acetyl group by a base to form an enolate.
Nucleophilic attack of the enolate on the carbonyl carbon of another aldehyde molecule (either another molecule of this compound or a different aldehyde).
Protonation of the resulting alkoxide to yield the aldol addition product.
Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.
The presence of the fluorine atom and the second carbonyl group (the benzaldehyde) will influence the acidity of the alpha-protons and the reactivity of the enolate.
Tautomeric Equilibria and Enolate Chemistry
Like other carbonyl compounds with alpha-hydrogens, the acetyl group of this compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism is a fundamental process that underpins the reactivity of the acetyl group.
Keto-Enol Tautomerism of the Acetyl Group
| Tautomer | Structure |
| Keto Form | |
| Enol Form |
The equilibrium generally favors the keto form. However, the enol form, although present in small amounts, is a key reactive intermediate. The formation of the enolate under basic conditions is a crucial step for many reactions of the acetyl group. The stability of the resulting enolate is enhanced by the delocalization of the negative charge onto the carbonyl oxygen. The electron-withdrawing nature of the adjacent aromatic ring, further activated by the fluorine and aldehyde groups, will increase the acidity of the α-protons of the acetyl group, facilitating enolate formation.
Advanced Mechanistic Studies of Transformation Pathways
A deeper understanding of the reactivity of this compound can be gained through advanced mechanistic studies, particularly through the analysis of reaction transition states.
Transition State Analysis of Key Reactions
Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting reactivity. For key reactions of this compound, such as aldol condensations or nucleophilic aromatic substitutions, DFT calculations can be employed to model the transition state structures and determine the activation energies.
For instance, in the study of the deacetylative aldol reaction of a related fluorooxindole, DFT calculations were used to explain the observed diastereoselectivity by analyzing the energies of the competing transition states. ua.es A similar approach could be applied to the aldol reactions of this compound to predict the stereochemical outcome. The calculations would likely model a chair-like transition state, and the steric and electronic interactions involving the fluorine atom and the substituents on the aromatic ring would be critical in determining the favored pathway.
Strategic Applications of 2 Acetyl 3 Fluorobenzaldehyde in Complex Organic Synthesis
Utilization as a Building Block for Heterocyclic Scaffolds
The ortho-positioning of the acetyl and aldehyde groups in 2-Acetyl-3-fluorobenzaldehyde (B6173804) makes it an ideal precursor for a variety of condensation reactions to form five- and six-membered heterocyclic rings. This arrangement effectively functions as a 1,3-dicarbonyl or 1,2-dicarbonyl equivalent, which are classic starting points for heterocycle synthesis.
The construction of nitrogen-containing heterocycles is of paramount importance in drug discovery. This compound provides a direct route to several key fluorinated scaffolds.
Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methodologies are classic routes that involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. slideshare.netjetir.orgdergipark.org.tr The spatial arrangement of the carbonyl groups in this compound allows it to act as a synthetic equivalent of a 1,3-dicarbonyl compound. Reaction with hydrazine hydrate (B1144303) would be expected to proceed via initial condensation at one carbonyl group, followed by intramolecular cyclization and dehydration to furnish the corresponding 4-fluoro-1H-indazole, a fused pyrazole system.
| Reactant 1 | Reactant 2 | Product | Heterocycle Type |
| This compound | Hydrazine Hydrate | 8-Fluoro-3-methyl-1H-indazole | Pyrazole (fused) |
Imidazoles: The Debus-Radziszewski imidazole (B134444) synthesis is a powerful multi-component reaction that typically utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgijprajournal.comresearchgate.net In this context, this compound can serve as the 1,2-dicarbonyl component. By reacting it with a separate aldehyde and an ammonia source like ammonium (B1175870) acetate (B1210297), a highly substituted, fluorinated imidazole can be constructed in a single step.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Heterocycle Type |
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Ammonium Acetate | 2-Aryl-4-(2-fluorophenyl)-5-methyl-1H-imidazole | Imidazole |
Triazines: The synthesis of 1,2,4-triazines can be achieved through the condensation of 1,2-dicarbonyl compounds with acid hydrazides and ammonia. tandfonline.comyoutube.com This reaction offers a plausible route to fluorinated triazines starting from this compound. The reaction would involve a one-pot condensation of the dicarbonyl moiety with an appropriate acid hydrazide and ammonium acetate to yield the trisubstituted 1,2,4-triazine (B1199460) ring.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Heterocycle Type |
| This compound | Acid Hydrazide (e.g., Benzhydrazide) | Ammonium Acetate | 5-(2-Fluorophenyl)-6-methyl-3-phenyl-1,2,4-triazine | Triazine |
Coumarins are a vital class of oxygen-containing heterocycles found in many biologically active compounds. Standard syntheses like the Pechmann, Perkin, or Knoevenagel reactions typically require a phenol (B47542) as a key starting material. wikipedia.org While this compound is not a phenol, its structure can be strategically modified to access coumarin (B35378) scaffolds. A potential, albeit multi-step, pathway would involve a regioselective Baeyer-Villiger oxidation of the acetyl group to form an acetate ester. Subsequent hydrolysis would unmask the phenolic hydroxyl group, generating a 2-hydroxy-3-fluorobenzaldehyde derivative. This intermediate could then be subjected to a Knoevenagel condensation with an active methylene (B1212753) compound, such as diethyl malonate, followed by cyclization and decarboxylation to yield the target 8-fluorocoumarin derivative.
Cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, represent a highly efficient approach to building molecular complexity. nih.gov20.210.105researchgate.net The dual carbonyl functionality of this compound makes it an excellent substrate for such processes. For example, a derivative of the title compound could be utilized in a Friedländer annulation to construct a fluorinated quinoline (B57606), which is a core structure in many pharmaceuticals. wikipedia.orgorganic-chemistry.org If the aldehyde function were first converted to an amino group (e.g., via reductive amination), the resulting 2-aminoaryl ketone could react with a compound containing an α-methylene group (like cyclohexanone) in an acid-catalyzed cascade of condensation and cyclization to yield a complex, tetracyclic fluorinated quinoline system.
Precursor for Advanced Aromatic Systems
Beyond heterocycle synthesis, this compound is a valuable starting point for creating more complex, purely aromatic structures, including highly substituted fluoroaryl compounds, biaryls, and polycyclic aromatic hydrocarbons (PAHs).
The aldehyde and acetyl groups on the fluorinated ring can be selectively or sequentially modified to introduce a wide array of new functional groups. This allows for the generation of a library of fluoroaryl derivatives from a single starting material. The aldehyde is generally more susceptible to nucleophilic attack and can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride. Conversely, it can be oxidized to a carboxylic acid. Both carbonyls can undergo olefination reactions (e.g., Wittig reaction) to form alkenes or serve as sites for Grignard or organolithium additions to create secondary and tertiary alcohols.
| Starting Material | Reaction Type | Reagent(s) | Product Functional Group |
| This compound | Selective Reduction | NaBH₄ | Aldehyde → Primary Alcohol |
| This compound | Oxidation | KMnO₄ | Aldehyde → Carboxylic Acid |
| This compound | Wittig Reaction | Ph₃P=CH₂ | Aldehyde → Vinyl |
| This compound | Grignard Addition | MeMgBr | Acetyl → Tertiary Alcohol |
The synthesis of biaryl and polycyclic aromatic hydrocarbon (PAH) frameworks is fundamental to materials science and the development of complex drugs.
Biaryls: The construction of biaryl systems is often accomplished via transition metal-catalyzed cross-coupling reactions. manchester.ac.ukresearchgate.net While direct C-H arylation is a modern approach, a more classical and reliable method involves coupling an aryl halide or triflate with an organometallic reagent (e.g., Suzuki, Stille, or Hiyama coupling). organic-chemistry.orgnih.gov this compound can be converted into a suitable coupling partner. For instance, the aldehyde can be reduced to the corresponding benzyl (B1604629) alcohol, which can then be transformed into an aryl halide or triflate. This functionalized derivative can then undergo a palladium-catalyzed cross-coupling reaction with an arylboronic acid to furnish a complex fluorinated biaryl system.
Polycyclic Aromatic Hydrocarbons: The Bradsher reaction provides a classic and effective method for synthesizing PAHs through the acid-catalyzed cyclodehydration of specific diarylmethanes. researchgate.netresearchgate.net this compound is an excellent starting point for generating the necessary precursor. Treatment of the aldehyde functionality with a Grignard reagent, such as phenylmagnesium bromide, would yield a diarylmethanol derivative. Subsequent exposure to a strong acid would initiate an intramolecular electrophilic cyclization onto the adjacent aromatic ring, followed by dehydration, to afford a substituted and fluorinated anthracene.
Role in the Synthesis of Scaffolds for Chemical Probe Development (excluding specific biological activities)
While direct, documented applications of this compound in the synthesis of scaffolds for chemical probe development are not extensively reported in publicly available research, its chemical structure suggests a versatile role as a precursor for various heterocyclic scaffolds. The presence of three distinct functional groups—an acetyl, a fluorine, and a benzaldehyde (B42025)—offers multiple reaction pathways for constructing complex molecular frameworks. These frameworks can serve as the core structures of chemical probes, which are essential tools for studying biological systems.
The strategic placement of the acetyl and aldehyde groups ortho to each other allows for a range of cyclocondensation reactions to form fused heterocyclic systems. These systems are frequently employed as the core of chemical probes due to their rigid structures and tunable electronic properties. The fluorine atom can further modulate the physicochemical properties of the resulting scaffolds, such as their lipophilicity, metabolic stability, and even their fluorescent properties, without directly participating in the primary cyclization reactions.
One of the most logical applications of this compound is in the synthesis of quinazoline (B50416) scaffolds. Quinazolines are a class of bicyclic heteroaromatic compounds that are prevalent in medicinal chemistry and are increasingly used in the design of chemical probes. A plausible synthetic route would involve the conversion of the acetyl group into an amino group, yielding a 2-amino-3-fluorobenzaldehyde (B155958) derivative. This transformation can be achieved through various established organic synthesis methods. The resulting aminobenzaldehyde is a key intermediate that can undergo condensation with a variety of nitrogen-containing reagents to furnish the quinazoline ring system.
| Reactant | Intermediate | Product Scaffold | Potential Influence of Fluorine |
| Amine (R-NH₂) | Schiff Base | 2-Substituted-8-fluoroquinazoline | Modulates pKa, lipophilicity, and metabolic stability |
| Amidine (R-C(NH)NH₂) | - | 2,4-Disubstituted-8-fluoroquinazoline | Influences binding affinity and selectivity of the probe |
| Urea | Dihydroquinazoline | 8-Fluoroquinazolin-2-one | Alters photophysical properties of fluorescent probes |
Another potential application lies in the synthesis of other heterocyclic systems through different cyclization strategies. The acetyl and aldehyde functionalities can react with hydrazines to form pyridazine (B1198779) derivatives or with hydroxylamine (B1172632) to yield isoxazole-fused systems. These scaffolds, while less common than quinazolines in probe development, offer unique structural diversity that can be exploited for specific targeting applications.
The development of novel chemical probes often relies on the ability to systematically modify a core scaffold to optimize its properties. The synthetic accessibility of diverse scaffolds from a single, functionalized starting material like this compound is therefore highly valuable. While direct examples are yet to be broadly published, the fundamental principles of organic chemistry strongly support its potential as a valuable building block in the construction of new and effective chemical probes. The strategic incorporation of the fluorine atom, in particular, aligns with modern trends in probe design, where subtle electronic modifications can lead to significant improvements in performance.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 2 Acetyl 3 Fluorobenzaldehyde and Its Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Acetyl-3-fluorobenzaldehyde (B6173804), ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete analysis.
Detailed ¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis
Due to a scarcity of directly published spectral data for this compound, the following chemical shifts are predicted based on established principles and data from analogous compounds, such as 2-fluorobenzaldehyde (B47322), 3-fluorobenzaldehyde (B1666160), and various substituted acetophenones.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the three aromatic protons, and the acetyl methyl protons.
Aldehydic Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet in the range of 9.9-10.4 ppm.
Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom. Their predicted chemical shifts would be in the range of 7.2-8.0 ppm.
Acetyl Protons (-COCH₃): The three equivalent methyl protons will appear as a sharp singlet, typically around 2.5-2.7 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.
Carbonyl Carbons (C=O): Two distinct signals are expected for the aldehydic and ketonic carbonyl carbons, typically in the highly deshielded region of the spectrum. The ketone carbonyl is predicted around 195-205 ppm, while the aldehyde carbonyl is expected around 188-193 ppm. docbrown.infodocbrown.info
Aromatic Carbons (Ar-C): Six signals are anticipated in the aromatic region (110-165 ppm). The carbon directly bonded to the fluorine atom (C-F) will show a large coupling constant and its chemical shift will be significantly affected. The other aromatic carbons will also be influenced by the electron-withdrawing effects of the acetyl and aldehyde groups.
Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group is expected to resonate in the upfield region, typically between 25-35 ppm.
¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. A single signal is expected for this compound, likely as a multiplet due to coupling with the ortho and meta aromatic protons. The chemical shift for an aromatic fluorine is typically observed in the range of -100 to -140 ppm relative to CFCl₃. nih.govchemscene.com
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | 9.9 - 10.4 | s | -CHO |
| 7.2 - 8.0 | m | Ar-H | |
| 2.5 - 2.7 | s | -COCH₃ | |
| ¹³C | 195 - 205 | s | C=O (ketone) |
| 188 - 193 | s | C=O (aldehyde) | |
| 110 - 165 | m | Ar-C | |
| 25 - 35 | s | -COCH₃ | |
| ¹⁹F | -100 to -140 | m | Ar-F |
A plausible synthetic intermediate for this compound is 1-(3-bromo-2-fluorophenyl)ethanone . Spectroscopic data for this intermediate can be predicted based on known substituent effects.
Predicted NMR Data for 1-(3-bromo-2-fluorophenyl)ethanone
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | 7.2 - 7.8 | m | Ar-H |
| 2.6 | s | -COCH₃ | |
| ¹³C | ~198 | d | C=O |
| 115 - 160 | m | Ar-C | |
| ~30 | s | -COCH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the predicted chemical shifts and confirm the molecular structure, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. acs.orgnist.gov In this compound, COSY would show cross-peaks between the adjacent aromatic protons, allowing for the determination of their relative positions on the ring. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H coupling). nist.gov For instance, the proton signal at ~2.6 ppm would show a cross-peak with the carbon signal at ~30 ppm, confirming the assignment of the acetyl methyl group. Similarly, each aromatic proton signal would correlate with its corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). chemicalbook.comnist.gov This is crucial for piecing together the molecular fragments. For example, the aldehydic proton (~10 ppm) would show a correlation to the C-1 aromatic carbon, and the acetyl methyl protons (~2.6 ppm) would show correlations to the ketone carbonyl carbon (~200 ppm) and the C-2 aromatic carbon, thereby confirming the connectivity of the functional groups to the aromatic ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₇FO₂), the expected exact mass is approximately 166.04 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in electron ionization (EI-MS) would likely show characteristic losses:
Loss of H·: A peak at [M-1]⁺ corresponding to the loss of the aldehydic hydrogen radical.
Loss of ·CHO: A peak at [M-29]⁺ due to the loss of the formyl radical.
Loss of ·CH₃: A peak at [M-15]⁺ from the loss of a methyl radical from the acetyl group.
Loss of ·COCH₃: A peak at [M-43]⁺ corresponding to the loss of the acetyl radical, which would be a very prominent fragment.
The mass spectrum of the related compound 2-fluorobenzaldehyde shows a strong molecular ion peak and a significant peak for the loss of the formyl group.
Predicted Key Fragments for this compound
| m/z Value | Proposed Fragment |
| 166 | [M]⁺ |
| 165 | [M-H]⁺ |
| 137 | [M-CHO]⁺ |
| 151 | [M-CH₃]⁺ |
| 123 | [M-COCH₃]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong, characteristic absorption bands.
C=O Stretching: Two distinct carbonyl stretching bands would be observed. The ketonic C=O stretch is expected around 1680-1700 cm⁻¹, while the aldehydic C=O stretch typically appears at a higher frequency, around 1700-1720 cm⁻¹. The conjugation with the aromatic ring lowers these frequencies compared to their aliphatic counterparts.
C-H Stretching: The aldehydic C-H stretch would show two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the range of 1200-1300 cm⁻¹.
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
The IR spectrum for the related 3-fluorobenzaldehyde shows a strong carbonyl peak around 1700 cm⁻¹ and C-F stretching in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Carbonyl stretches are also observable in Raman spectra, as are the aromatic ring vibrations.
Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Intensity |
| Aldehyde C-H | ~2820, ~2720 | Weak |
| Ketone C=O | 1680 - 1700 | Strong |
| Aldehyde C=O | 1700 - 1720 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium-Strong |
| C-F | 1200 - 1300 | Strong |
X-ray Crystallography for Solid-State Structural Determination and Conformation (if applicable)
This analysis would confirm the planarity of the benzene ring and determine the relative orientations of the acetyl and aldehyde functional groups with respect to the ring and to each other. Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing, would also be elucidated. As of now, no published crystal structure for this compound is available in open-access crystallographic databases.
Computational and Theoretical Investigations of 2 Acetyl 3 Fluorobenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Acetyl-3-fluorobenzaldehyde (B6173804) at the atomic and molecular levels. These calculations offer a theoretical framework to understand its behavior and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are typically performed to determine its optimized geometry, electronic energy, and the distribution of electron density. These studies often employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. sciencepublishinggroup.com
The electronic structure of this compound is characterized by the interplay of the electron-withdrawing acetyl and fluoro groups and the aromatic benzene (B151609) ring. The fluorine atom, being highly electronegative, influences the electron density distribution across the molecule, which in turn affects its chemical reactivity and spectroscopic properties.
Table 1: Representative Parameters for DFT Calculations of this compound
| Parameter | Typical Value/Method | Significance |
|---|---|---|
| Functional | B3LYP | A hybrid functional that provides a good balance of accuracy for molecular geometries and energies. |
| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions, suitable for describing anions and hydrogen bonding. sciencepublishinggroup.com |
| Solvation Model | PCM (Polarizable Continuum Model) | Accounts for the effect of a solvent on the electronic structure. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. sciencepublishinggroup.com
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the acetyl group, while the LUMO is likely centered on the aldehyde group and the aromatic ring. The presence of the electron-withdrawing fluoro and acetyl groups is anticipated to lower the energies of both the HOMO and LUMO compared to unsubstituted benzaldehyde (B42025). A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -2.0 |
| Energy Gap (ΔE) | 5.5 |
Electrostatic Potential Surface (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions representing positive electrostatic potential (electron-poor areas).
In this compound, the most negative potential is expected to be located around the oxygen atoms of the aldehyde and acetyl groups, making these sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the benzene ring and the aldehyde proton are likely to exhibit a positive potential, indicating favorable sites for nucleophilic attack. The fluorine atom will also contribute to a region of negative potential.
Molecular Dynamics and Conformational Analysis
Molecular dynamics simulations and conformational analysis are employed to study the dynamic behavior and preferred spatial arrangements of this compound. The molecule possesses rotational freedom around the C-C bonds connecting the aldehyde and acetyl groups to the benzene ring.
The conformational preferences of substituted benzaldehydes are influenced by steric and electronic effects. In this compound, the relative orientations of the aldehyde and acetyl groups with respect to the fluorine atom and the benzene ring determine the conformational isomers and their relative stabilities. It is likely that the molecule adopts a conformation that minimizes steric hindrance between the adjacent substituents. For instance, studies on 2-methylbenzaldehyde (B42018) have shown a preference for the O-syn conformation. cdnsciencepub.com
Prediction of Reaction Pathways and Transition States
Computational methods are instrumental in predicting the most likely pathways for chemical reactions involving this compound and in identifying the structures of the transition states.
Computational Modeling of Aldehyde Reactions
The aldehyde group in this compound is a primary site for various chemical transformations, such as nucleophilic addition and oxidation. Computational modeling can be used to explore the reaction mechanisms of these processes. By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy path from reactants to products, including any intermediate and transition states. nih.gov
For example, the addition of a nucleophile to the carbonyl carbon of the aldehyde can be modeled to determine the activation energy and the geometry of the transition state. Such calculations can provide valuable insights into the reaction kinetics and the factors that influence the stereoselectivity of the reaction. Modern computational approaches can even perform automated searches for reaction paths, which can aid in the discovery of new reactions and the prediction of reactants. nih.gov
Table of Compounds
Theoretical Insights into Fluorine's Directing Effects
The introduction of a fluorine atom to an aromatic ring, as seen in this compound, profoundly influences the molecule's electronic structure and reactivity. Computational and theoretical studies provide significant insights into these effects, primarily driven by the halogen's high electronegativity and its ability to participate in resonance. These investigations help to elucidate the directing influence of the fluorine substituent on subsequent chemical transformations.
Despite this deactivating inductive effect, the fluorine atom possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. epstem.netresearchgate.net This resonance effect increases the electron density at the ortho and para positions relative to the fluorine atom. epstem.netresearchgate.net This dual nature of fluorine—strong inductive withdrawal and moderate resonance donation—is a key determinant of its directing influence.
In the case of this compound, the fluorine atom is positioned at the 3-position, while the acetyl and aldehyde groups are at the 2- and 1-positions, respectively. Both the acetyl and aldehyde groups are electron-withdrawing and meta-directing. The fluorine atom, being an ortho, para-director, will influence the regioselectivity of electrophilic aromatic substitution reactions. Its directing effect will be most pronounced at the positions ortho and para to it, which are the 2-, 4-, and 6-positions of the benzaldehyde ring. However, the presence of the existing acetyl and aldehyde groups will also significantly influence the final outcome of any substitution reaction.
Computational methods, such as Density Functional Theory (DFT), are instrumental in quantifying the electronic and steric properties of fluorinated aromatic compounds. These studies can predict molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. For instance, the presence of fluorine is known to lower the energy of molecular orbitals. rsc.org
The table below summarizes the expected directing effects of the substituents in this compound based on established principles of organic chemistry.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Effect |
| Aldehyde (-CHO) | 1 | -I | -R | meta-directing |
| Acetyl (-COCH₃) | 2 | -I | -R | meta-directing |
| Fluorine (-F) | 3 | -I | +R | ortho, para-directing |
Detailed theoretical calculations would be necessary to precisely model the interplay of these effects and to predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule. Such studies would also provide valuable data on bond lengths, bond angles, and Mulliken charges, offering a more complete picture of the molecule's reactivity.
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Systems for 2-Acetyl-3-fluorobenzaldehyde (B6173804) Transformations
The reactivity of the acetyl, fluoro, and aldehyde moieties in this compound can be selectively harnessed and modulated through various catalytic systems. Future research will likely focus on expanding the catalytic toolbox to effect new and efficient transformations.
Palladium, rhodium, and copper-based catalysts, known for their versatility in cross-coupling and C-H activation reactions, represent a fertile ground for exploration. nih.govnih.govyoutube.comyoutube.comarkat-usa.orgyoutube.com For instance, palladium-catalyzed reactions could be developed to functionalize the C-F bond or to couple the acetyl group with various partners. nih.govyoutube.comyoutube.comarkat-usa.orgyoutube.com Rhodium catalysis, on the other hand, offers opportunities for directed C-H functionalization, where the aldehyde or acetyl group can act as a directing group to introduce new substituents at specific positions on the aromatic ring. nih.govrsc.orgyale.edunih.govresearchgate.net Copper catalysis, often a more economical alternative, could be investigated for transformations such as C-N and C-O bond formation. mdpi.comgrafiati.com
Furthermore, the field of biocatalysis presents a green and highly selective approach. Enzymes, such as reductases from plant wastes, have shown efficacy in the reduction of substituted benzaldehydes. researchgate.netscielo.org.mx Future work could involve screening for or engineering enzymes that can selectively act on the aldehyde or ketone functionality of this compound, providing access to chiral alcohols with high enantiopurity. researchgate.netscielo.org.mxrsc.orgacs.orgnih.gov
Development of Asymmetric Synthetic Routes Utilizing this compound as a Chiral Building Block Precursor
The presence of a prochiral ketone (the acetyl group) and a reactive aldehyde group makes this compound an excellent starting material for the synthesis of chiral molecules. Asymmetric synthesis is a cornerstone of modern medicinal chemistry, and the development of enantioselective transformations using this compound is a significant area for future research.
Organocatalysis, employing small chiral organic molecules, has emerged as a powerful tool for asymmetric synthesis. Chiral amines or phosphoric acids could be used to catalyze asymmetric aldol (B89426) or Henry reactions involving the aldehyde group of this compound, leading to the formation of chiral β-hydroxy or β-nitro compounds. mdpi.comnih.gov Similarly, asymmetric reduction of the acetyl group, using chiral catalysts, would provide access to valuable chiral secondary alcohols.
The resulting chiral products, bearing the fluorinated aromatic scaffold, can serve as versatile building blocks for the synthesis of more complex and biologically active molecules. The fluorine atom can impart unique properties, such as increased metabolic stability and binding affinity, to the final products. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers numerous advantages over traditional batch processes, including enhanced safety, improved reproducibility, and ease of scalability. acs.orgnih.gov The integration of this compound into flow chemistry setups is a promising avenue for future research.
For example, the synthesis of substituted quinolines, a common scaffold in medicinal chemistry, can be achieved through the Friedländer annulation, which involves the reaction of an ortho-aminoaryl ketone or aldehyde with a compound containing a methylene (B1212753) group alpha to a carbonyl. acs.orgyoutube.com By generating an amino group in situ from a precursor or by modifying the acetyl group, this compound could be a key component in the continuous flow synthesis of novel fluorinated quinolines. acs.orgacs.orgyoutube.com
Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can be coupled with flow chemistry to rapidly synthesize and screen libraries of compounds derived from this compound. This high-throughput approach can accelerate the discovery of new molecules with desired properties. nih.gov
Advanced Computational Studies for Rational Design of Derivatives with Tuned Reactivity
Computational chemistry provides powerful tools to understand and predict the reactivity of molecules. nih.govresearchgate.netresearchgate.netrsc.org For this compound, advanced computational studies, such as Density Functional Theory (DFT) calculations, can be employed to gain deep insights into its electronic structure and reaction mechanisms. nih.govresearchgate.netrsc.org
These studies can help in:
Predicting Reaction Outcomes: By modeling the transition states and intermediates of potential reactions, computational chemistry can predict the feasibility and selectivity of different transformations. nih.govresearchgate.netrsc.org
Rational Design of Catalysts: Computational screening can identify promising catalysts for specific reactions, reducing the need for extensive experimental screening.
Tuning Reactivity: By understanding how the electronic properties of the molecule are influenced by the interplay of the fluoro, acetyl, and aldehyde groups, researchers can rationally design derivatives with enhanced or altered reactivity for specific applications. nih.govresearchgate.netresearchgate.net
The synergy between computational and experimental studies will be crucial for unlocking the full synthetic potential of this compound and its derivatives.
Discovery of Unprecedented Reaction Modes and Applications of this compound
The unique arrangement of functional groups in this compound suggests the potential for discovering novel and unprecedented reaction pathways. The proximity of the acetyl and aldehyde groups could enable unique intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems.
For example, under specific catalytic conditions, a tandem reaction could be envisioned where the aldehyde first reacts to form an intermediate that then undergoes an intramolecular reaction with the acetyl group. The fluorine atom could also play a key role in influencing the regioselectivity and stereoselectivity of these transformations.
The exploration of such novel reaction modes could lead to the synthesis of previously inaccessible molecular scaffolds with potential applications in materials science and medicinal chemistry. The inherent reactivity of the aldehyde and ketone functionalities also makes it a candidate for multicomponent reactions, where three or more reactants combine in a single step to form a complex product, further expanding its synthetic utility. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 2-Acetyl-3-fluorobenzaldehyde?
- Methodological Answer : A common approach involves the oxidation of a prochiral precursor (e.g., 3-fluoro-2-methylbenzyl alcohol) using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The acetyl group can be introduced via Friedel-Crafts acylation, employing acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) . Reaction optimization should focus on temperature control (0–5°C) to minimize side reactions like over-oxidation.
Q. How can the structure and purity of this compound be characterized?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., fluorine-induced deshielding at C-3, acetyl group resonance at ~2.6 ppm for CH₃).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 181.04 for C₉H₇FO₂) .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to prevent aldehyde oxidation and photodegradation. Use desiccants to mitigate hygroscopicity, as moisture may hydrolyze the acetyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for fluorinated benzaldehyde derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., fluorine coupling patterns) can arise from solvent polarity or tautomerism. Use computational chemistry (DFT calculations) to model expected chemical shifts and compare with experimental data. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What strategies optimize regioselective fluorination in benzaldehyde derivatives?
- Methodological Answer :
Q. How does this compound participate in heterocyclic synthesis?
- Methodological Answer : The aldehyde group undergoes condensation with amines to form imines, which cyclize to yield quinolines or isoquinolines. Fluorine enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Optimize solvent polarity (e.g., DMF vs. THF) to control reaction kinetics .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify electrophilic hotspots. Compare activation energies for SNAr (nucleophilic aromatic substitution) pathways at fluorine vs. acetyl sites .
Q. How to address solubility challenges in cross-coupling reactions involving this compound?
- Methodological Answer : Use co-solvents (e.g., DMSO:EtOH, 1:4 v/v) to enhance solubility without deactivating catalysts like Pd(PPh₃)₄. Alternatively, employ surfactants (e.g., CTAB) in aqueous micellar conditions to stabilize reactive intermediates .
Data Contradiction Analysis
Q. How to interpret conflicting mass spectrometry fragmentation patterns?
Q. What experimental controls validate unexpected biological activity in fluorinated aldehydes?
- Methodological Answer :
- Negative Controls : Test analogues lacking the acetyl/fluoro groups to isolate their contributions.
- Dose-Response Curves : Assess EC₅₀/IC₅₀ values across a concentration gradient (1 nM–100 µM) to confirm target specificity.
- Molecular Docking : Simulate binding interactions with target proteins (e.g., cytochrome P450) to rationalize observed activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
